molecular formula C21H27N5O B2502737 2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol CAS No. 900271-34-3

2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol

Cat. No. B2502737
CAS RN: 900271-34-3
M. Wt: 365.481
InChI Key: NEVFNQKGNWSKTM-UHFFFAOYSA-N
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Description

The compound “2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol” belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are purine analogues and have been the focus of many synthetic and medicinal chemistry studies due to their confirmed biological and pharmacological activities .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a one-step process from saturated ketones and 3-aminopyrazoles . This transformation involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines involves a nitrogen-based hetero-aromatic ring . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidines include the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles . Other reactions include the reaction of acid chlorides and terminal alkynes under Sonogashira conditions .

Scientific Research Applications

Synthesis Methodologies and Applications

Innovative Cycloaddition Reactions

Research has delved into the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through cycloaddition reactions, highlighting the versatility of pyrazolopyrimidinone scaffolds in generating diverse heterocyclic compounds with potential applications in material science and as pharmacophores in drug design (Rahmouni et al., 2014).

Anti-Phosphodiesterase Activity

A study on the synthesis and evaluation of pyrazolo[3,4‐d]pyrimidin‐4‐one derivatives for anti-phosphodiesterase-5 (PDE-5) activity showcased the chemical's potential in developing new inhibitors for PDE-5, indicating applications in treating diseases associated with PDE-5 dysregulation (Su et al., 2021).

Anticancer and Anti-inflammatory Properties

Another study synthesized and evaluated novel pyrazolopyrimidines derivatives for their anticancer and anti-5-lipoxygenase activities, suggesting the compound's utility in designing new therapeutic agents targeting cancer and inflammatory diseases (Rahmouni et al., 2016).

Antioxidant Agents

The synthesis of new fused pyrazole derivatives bearing the indole moiety and their evaluation as antioxidant agents underline the compound's potential in developing antioxidative therapies or protective agents against oxidative stress-related conditions (El‐Mekabaty et al., 2016).

Biological Evaluation and Potential Activities

Antibacterial and Antifungal Activities

Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker have been synthesized and tested for their bacterial biofilm inhibition and MurB enzyme inhibition, revealing significant antibacterial efficacies and potential applications in combating bacterial resistance and biofilm-associated infections (Mekky & Sanad, 2020).

Insecticidal and Antimicrobial Potential

The synthesis of pyrimidine-linked pyrazole heterocyclics via microwave irradiation and their evaluation for insecticidal and antibacterial potential highlight applications in agricultural chemistry and microbial infection control (Deohate & Palaspagar, 2020).

Future Directions

The future directions in the research of pyrazolo[1,5-a]pyrimidines could involve exploring their potential in drug development given their confirmed biological and pharmacological activities . Further studies could also focus on optimizing their synthesis and exploring their mechanism of action .

properties

IUPAC Name

2-[4-[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O/c1-15-4-6-18(7-5-15)20-17(3)23-26-19(14-16(2)22-21(20)26)25-10-8-24(9-11-25)12-13-27/h4-7,14,27H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVFNQKGNWSKTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)N4CCN(CC4)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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